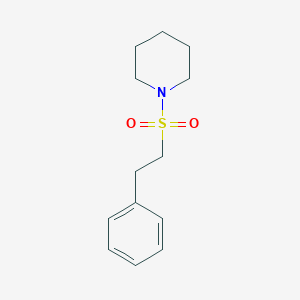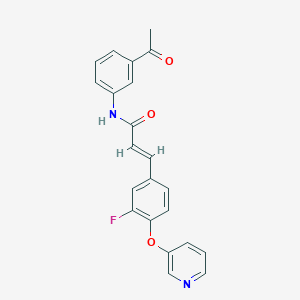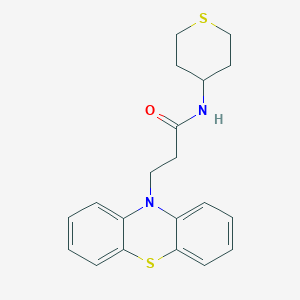
Phenethyl piperidino sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenethyl piperidino sulfone, also known as PPS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPS has been studied for its ability to modulate the immune system, reduce inflammation, and promote tissue regeneration. In
Applications De Recherche Scientifique
Phenethyl piperidino sulfone has been studied for its potential therapeutic applications in various fields of medicine. In dermatology, Phenethyl piperidino sulfone has shown promise in promoting wound healing and reducing scar formation. In orthopedics, Phenethyl piperidino sulfone has been studied for its ability to promote bone regeneration and reduce inflammation in joint tissues. In addition, Phenethyl piperidino sulfone has been investigated for its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of Phenethyl piperidino sulfone is not fully understood, but it is believed to involve the modulation of the immune system and the reduction of inflammation. Phenethyl piperidino sulfone has been shown to inhibit the activation of immune cells, such as T cells and macrophages, and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Phenethyl piperidino sulfone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Phenethyl piperidino sulfone can promote the proliferation of various cell types, including fibroblasts and osteoblasts. Phenethyl piperidino sulfone has also been shown to increase the expression of growth factors, such as transforming growth factor-beta (TGF-β) and bone morphogenetic protein-2 (BMP-2). In addition, Phenethyl piperidino sulfone has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phenethyl piperidino sulfone in lab experiments is its potential to promote tissue regeneration and reduce inflammation. Phenethyl piperidino sulfone has been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of using Phenethyl piperidino sulfone in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the study of Phenethyl piperidino sulfone. One area of research is the development of Phenethyl piperidino sulfone-based therapies for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of research is the optimization of Phenethyl piperidino sulfone synthesis methods to reduce costs and increase yields. Additionally, further studies are needed to fully understand the mechanism of action of Phenethyl piperidino sulfone and its potential applications in tissue engineering and regenerative medicine.
Conclusion:
Phenethyl piperidino sulfone is a promising compound with potential therapeutic applications in various fields of medicine. Its ability to modulate the immune system, reduce inflammation, and promote tissue regeneration make it an attractive candidate for further study. While there are still many unanswered questions regarding the mechanism of action and potential applications of Phenethyl piperidino sulfone, ongoing research is likely to shed light on its full potential.
Méthodes De Synthèse
Phenethyl piperidino sulfone can be synthesized through a multistep process involving the reaction of various chemical compounds. One common method involves the reaction of piperidine with phenethyl bromide to form a piperidine-phenethyl intermediate. This intermediate is then reacted with sodium sulfite to form Phenethyl piperidino sulfone.
Propriétés
IUPAC Name |
1-(2-phenylethylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c15-17(16,14-10-5-2-6-11-14)12-9-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHZFVHBNKNUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide](/img/structure/B7552116.png)
![1-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-methoxyphenyl)sulfanylethanone](/img/structure/B7552126.png)
![2-methyl-N-[1-[3-methyl-2-(2-oxopyrrolidin-1-yl)butanoyl]piperidin-4-yl]benzamide](/img/structure/B7552130.png)
![(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-[2-(2-methylphenoxy)ethyl]prop-2-enamide](/img/structure/B7552134.png)
![6-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]sulfonyl-7-fluoro-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7552141.png)
![2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-1-(3-methylmorpholin-4-yl)ethanone](/img/structure/B7552144.png)

![N-[4-(1-phenylethylamino)phenyl]-3-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7552151.png)

![2-Chloro-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7552157.png)
![1-N,3-N-bis(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclohexane-1,3-dicarboxamide](/img/structure/B7552168.png)
![2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide](/img/structure/B7552178.png)
![(4-Tert-butylphenyl)-[4-(4-methoxyphenyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7552181.png)